N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves the reaction of 3-chloroquinoxaline with acetimidamide under specific conditions. One common method includes the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the quinoxaline ring is replaced by the acetimidamide group.
Industrial Production Methods: While specific industrial production methods for N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinoxaline ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with aldehydes, ketones, and other carbonyl compounds to form new derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, N,N-dimethylformamide.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antibacterial, antifungal, and antiviral activities
Agricultural Chemistry: Used as potential agrochemicals due to their bioactivity.
Material Science: Quinoxaline derivatives are used in the development of fluorescent materials, dyes, and organic semiconductors.
Wirkmechanismus
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoxaline derivatives generally exert their effects by:
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-2-(2-cyanophenoxy)quinoxaline
- 2-(4-tert-butylphenoxy)-6-chloroquinoxaline
- 1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline
Uniqueness: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide stands out due to its specific substitution pattern and potential bioactivity. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H9ClN4O |
---|---|
Molekulargewicht |
236.66 g/mol |
IUPAC-Name |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChI-Schlüssel |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\OC1=NC2=CC=CC=C2N=C1Cl)/N |
Kanonische SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.